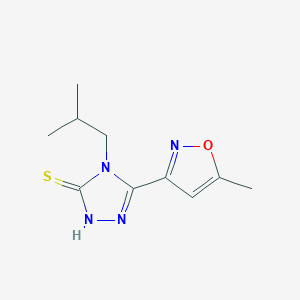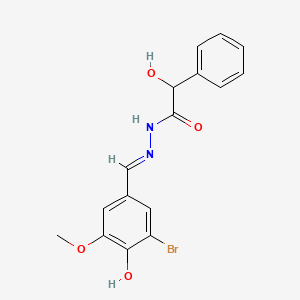
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol, also known as IBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBT is a thiol compound that contains a triazole ring and an isoxazole ring. It has been shown to have a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in DNA replication, RNA synthesis, and protein synthesis. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as lipids and carbohydrates.
Biochemical and Physiological Effects:
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of experimental settings. However, there are also limitations to the use of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new antibiotics based on the structure of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. Another area of interest is the development of new anticancer therapies based on the mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has shown potential for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, the mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, and further studies are needed to elucidate its biological activity.
Métodos De Síntesis
The synthesis of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide to yield the final product, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. The synthesis of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been optimized to increase the yield and purity of the product, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)5-14-9(11-12-10(14)16)8-4-7(3)15-13-8/h4,6H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJHRGJQVMBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=S)N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyloctahydropyrrolo[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5985323.png)
![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5985351.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)

![methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B5985383.png)
![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)
![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)

![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)